[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate
Overview
Description
The compound is a derivative of benzothiazole, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are often used in drug design .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods, including one-pot synthesis and sequential multistep synthesis . The specific synthesis route for this compound would depend on the exact structure and the desired yield and purity.Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole ring, which is a bicyclic structure containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present in its structure. The amino and mercapto substituted benzothiazoles are known to be highly reactive and can serve as building blocks for organic and organoelement synthesis .Scientific Research Applications
Synthesis and Characterization
- A study by Ukrainets et al. (2014) explored the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting the versatility of such compounds in chemical synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Medicinal Chemistry Applications
- Hassan, Khan, and Amir (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, evaluating their anticonvulsant and neuroprotective effects. The study showcases the therapeutic potential of benzothiazol derivatives in treating neurological conditions (Hassan, Khan, & Amir, 2012).
Future Directions
properties
IUPAC Name |
[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S2/c1-32-24(31)26-17(11-12-34-2)22(30)33-14-9-7-13(8-10-14)25-23-27-18-19(28)15-5-3-4-6-16(15)20(29)21(18)35-23/h3-10,17H,11-12H2,1-2H3,(H,25,27)(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDSXIZFOOBDMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44448452 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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